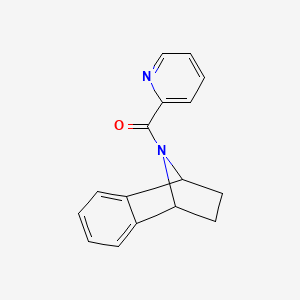

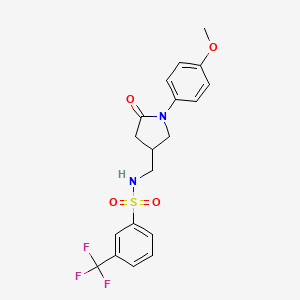

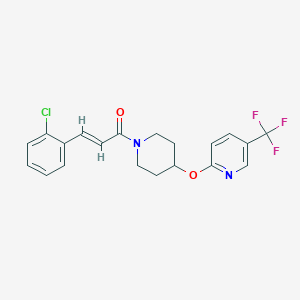

![molecular formula C20H16N6O B2693858 2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900881-87-0](/img/structure/B2693858.png)

2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a pyrimidine ring fused with a triazole ring .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a triazole ring, which is further fused to a pyrimidine ring . The compound also has a 4-methoxyphenyl group and an o-tolyl group attached to the core structure .Wissenschaftliche Forschungsanwendungen

Herbicidal Properties

The substituted 1,2,4-triazolo[1,5-a]pyrimidines, including our compound of interest, represent a new class of highly active herbicides. These compounds have demonstrated efficacy in controlling unwanted plant growth. Researchers have explored their impact on various plant species and their potential for sustainable weed management. Further investigations into their mode of action and selectivity are ongoing .

Medicinal Chemistry and Drug Development

a. mGlu5 Receptor Pharmaceuticals: The base-mediated synthesis of 1,2,4-triazoles, which includes our compound, provides a practical strategy for creating various derivatives. Notably, this method allows for the straightforward assembly of two types of mGlu5 receptor pharmaceuticals in a one-pot manner. These derivatives may have applications in neurological disorders, as mGlu5 receptors play a role in synaptic transmission and plasticity .

b. Quinazolin-4(3H)-ones: While not directly related to our compound, the 1,2,4-triazole scaffold has inspired related research. An efficient transition-metal-free route to quinazolin-4(3H)-ones has been developed using a one-pot intermolecular annulation reaction. Quinazolin-4(3H)-ones exhibit diverse biological activities, including antitumor and anti-inflammatory properties. The method’s features include good functional group tolerance and ease of operation .

Coordination Chemistry and Porous Materials

Complexes based on 1,2,4-triazoles have been explored in coordination chemistry. For instance, 3D Co(II) metal-organic frameworks (MOFs) have been constructed using 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) ligands. These frameworks exhibit regular porous structures with 1D cylindrical channels. Researchers investigate their properties, such as gas adsorption, catalysis, and ion exchange capabilities .

Optical and Electrochemical Properties

Novel helix-shaped bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5] compounds have been synthesized and studied. These compounds exhibit interesting optical, electrochemical, and semiconductor properties. Researchers explore their potential applications in optoelectronic devices and materials science .

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O/c1-13-5-3-4-6-17(13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)14-7-9-15(27-2)10-8-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYXWXBJGDFKDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

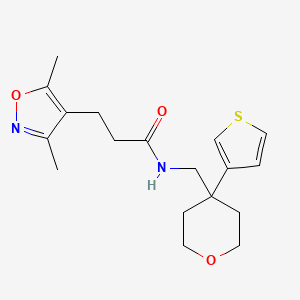

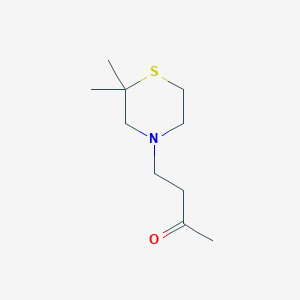

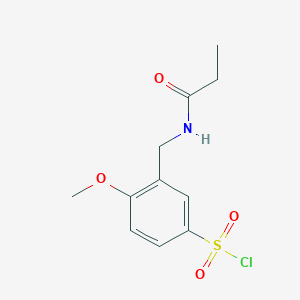

![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)

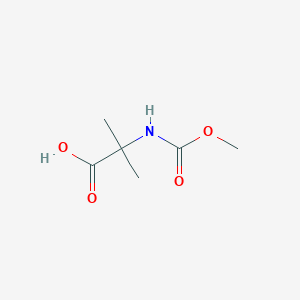

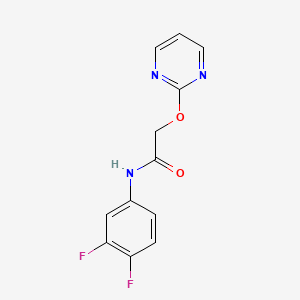

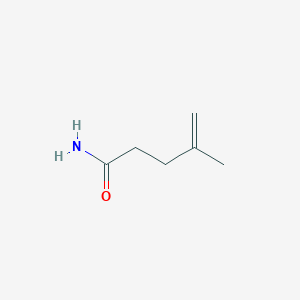

![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)

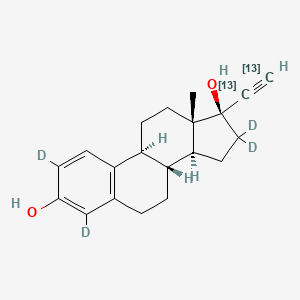

![N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693798.png)